molecular formula C7H7NO3 B1667114 4-Aminosalicylic acid CAS No. 65-49-6

4-Aminosalicylic acid

Cat. No.: B1667114
CAS No.: 65-49-6
M. Wt: 153.14 g/mol
InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N
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Description

Aminosalicylic acid, also known as para-aminosalicylic acid, is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of salicylic acid and is primarily used as an anti-mycobacterial agent in the treatment of tuberculosis. Aminosalicylic acid was first introduced in 1944 and has since played a significant role in the management of tuberculosis, especially in cases resistant to other treatments .

Mechanism of Action

Target of Action

The primary target of 4-Aminosalicylic acid is pteridine synthetase , a key enzyme involved in the synthesis of folic acid . Folic acid is essential for the growth and multiplication of bacteria, as it is involved in the synthesis of nucleic acids and amino acids .

Mode of Action

This compound interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid, a normal substrate of the enzyme . This competitive inhibition effectively blocks the synthesis of folic acid . As a result, the growth and multiplication of bacteria are slowed down, as they are unable to use external sources of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the folate pathway, leading to the accumulation of several folate-dependent metabolites . This disruption of the folate pathway inhibits the synthesis of nucleic acids and proteins, thereby slowing down bacterial growth and multiplication .

Pharmacokinetics

The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . These factors can impact the bioavailability of the drug and its therapeutic efficacy .

Result of Action

The action of this compound results in bacteriostatic effects against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acid conditions can lead to the prompt production of a toxic inactive metabolite . Furthermore, the drug is better tolerated in its sodium salt form than in its free acid form . Therefore, the physiological environment can significantly impact the drug’s action and effectiveness.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 4-Aminosalicylic Acid (PAS) Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving this compound (PAS) products, enhancing their efficiency and versatility across various industries .

Biochemical Analysis

Biochemical Properties

4-Aminosalicylic acid plays a crucial role in biochemical reactions, particularly in inhibiting the synthesis of folic acid in bacteria. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the formation of hydroxyl dihydrofolate antimetabolites. These antimetabolites compete with dihydrofolate at the binding site of dihydrofolate reductase (DHFR), thereby inhibiting the folic acid synthesis pathway .

Cellular Effects

This compound affects various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, meaning it prevents the bacteria from multiplying without destroying them. This compound inhibits the onset of bacterial resistance to other antibiotics such as streptomycin and isoniazid. Additionally, this compound influences cell signaling pathways and gene expression by interfering with folic acid synthesis, which is essential for DNA and RNA synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This binding inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication. The compound also acts as a competitive antagonist with para-aminobenzoic acid, disrupting folic acid synthesis in sensitive organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions. Long-term studies have shown that it can cause liver inflammation and allergic reactions in some cases. The stability and degradation of this compound are critical factors in its effectiveness and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats tuberculosis without causing significant adverse effects. At high doses, it can lead to toxicity, including liver inflammation and gastrointestinal disturbances. The threshold effects observed in these studies highlight the importance of dosage regulation to avoid toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It is metabolized in the liver, primarily through acetylation, and excreted via the kidneys. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate synthase, affecting metabolic flux and metabolite levels. These interactions are crucial for its antibacterial activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is distributed throughout the body, including the liver and kidneys. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound’s activity is influenced by its ability to target specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effectiveness in inhibiting folic acid synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Aminosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aminosalicylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Aminosalicylic acid is part of a class of compounds known as aminosalicylates. Similar compounds include:

    Mesalazine (5-aminosalicylic acid): Used primarily in the treatment of inflammatory bowel diseases.

    Sulfasalazine: A prodrug that is metabolized in the body to release mesalazine.

Uniqueness

Aminosalicylic acid is unique in its dual role as an anti-mycobacterial agent and an anti-inflammatory compound. Its ability to inhibit folic acid synthesis in bacteria makes it particularly effective against Mycobacterium tuberculosis, while its anti-inflammatory properties are beneficial in the treatment of inflammatory bowel diseases .

Properties

IUPAC Name

4-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)
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InChI Key

WUBBRNOQWQTFEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
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Related CAS

133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate)
Record name Aminosalicylic Acid [USP]
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DSSTOX Substance ID

DTXSID2022591
Record name p-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid
Record name p-Aminosalicylic acid
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Solubility

>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L
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Vapor Pressure

0.000004 [mmHg]
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Mechanism of Action

There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite.
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Color/Form

MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

CAS No.

65-49-6
Record name 4-Aminosalicylic acid
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Melting Point

150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C
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Synthesis routes and methods

Procedure details

Table 8 shows the results of the preliminary screening tests of the prodrug, compound 11 and the fluorinated analog of PAS, 4-Amino-5-fluorosalicylic Acid 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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